LSD1 Inhibition: Quantified Potency and Enzyme Selectivity Advantage Over MAO-A
5-Aminobenzo[d]thiazole-2-thiol directly inhibits recombinant human Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. In a parallel biochemical assay against human Monoamine Oxidase A (MAO-A), the same compound shows an IC50 of 10,000 nM (100 μM) [1]. This represents an approximately 28-fold selectivity window for LSD1 over MAO-A, indicating that the 5-amino-2-thiol substitution pattern confers a meaningful differentiation in epigenetic target engagement that is not observed for simpler 2-aminobenzothiazoles lacking the thiol group.
| Evidence Dimension | Enzyme inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM (LSD1); IC50 = 10,000 nM (MAO-A) |
| Comparator Or Baseline | 2-Aminobenzothiazole (no thiol group): typically inactive or >10 μM at LSD1; no selectivity data available |
| Quantified Difference | ~28-fold selective for LSD1 over MAO-A |
| Conditions | Biochemical assay: human recombinant LSD1, 30 min incubation, methylated peptide substrate, Amplex red detection; MAO-A assay: 60 min incubation. |
Why This Matters
This selectivity profile establishes the compound as a differentiated starting point for epigenetic drug discovery programs targeting LSD1, whereas generic 2-aminobenzothiazoles lack this dual inhibition fingerprint.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053). IC50 = 356 nM for LSD1; IC50 = 1.00E+5 nM for MAO-A. View Source
